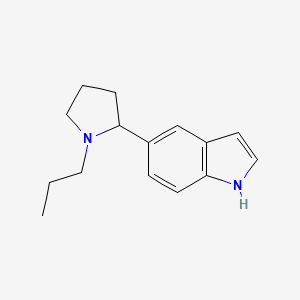
5-(1-Propylpyrrolidin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Propylpyrrolidin-2-yl)-1H-indole is a chemical compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Propylpyrrolidin-2-yl)-1H-indole typically involves the reaction of indole with 1-propylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, followed by the addition of 1-propylpyrrolidine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
5-(1-Propylpyrrolidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indoles or alkylated derivatives.
科学的研究の応用
5-(1-Propylpyrrolidin-2-yl)-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1-Propylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways .
類似化合物との比較
Similar Compounds
- N-(Aminothioxomethyl)-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide
- 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol
Uniqueness
5-(1-Propylpyrrolidin-2-yl)-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole core and propylpyrrolidine group make it a versatile compound for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C15H20N2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
5-(1-propylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-2-9-17-10-3-4-15(17)13-5-6-14-12(11-13)7-8-16-14/h5-8,11,15-16H,2-4,9-10H2,1H3 |
InChIキー |
MKYDDJGRPPDIMQ-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCC1C2=CC3=C(C=C2)NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



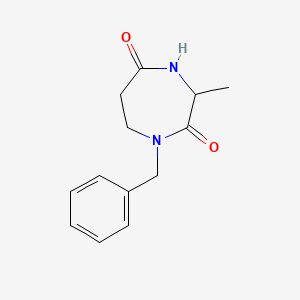


![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)


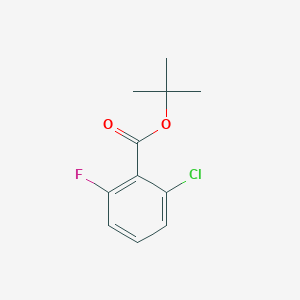

![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
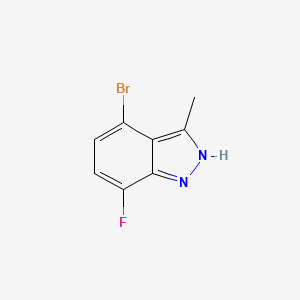

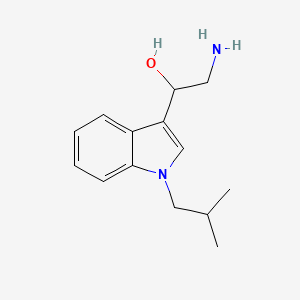
![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)
